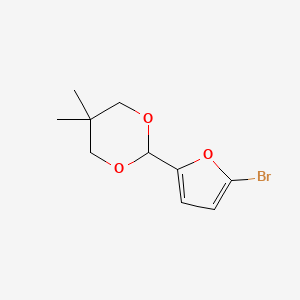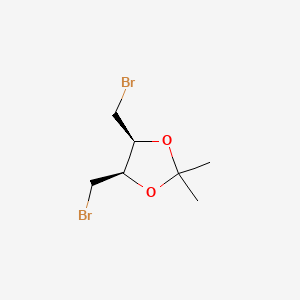
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene is a hydrocarbon compound that belongs to the class of tetrahydronaphthalenes It is a derivative of naphthalene, characterized by the presence of two methyl groups and a phenyl group attached to the tetrahydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the catalytic hydrogenation of naphthalene derivatives. The process typically employs nickel catalysts under high pressure and temperature conditions to achieve the desired hydrogenation .
Another method involves the Darzens tetralin synthesis, where derivatives are prepared by intramolecular electrophilic aromatic substitution reactions of a 1-aryl-pent-4-ene using concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for efficiency and yield, utilizing advanced catalysts and reaction conditions to produce the compound in significant quantities .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, metal catalysts (e.g., nickel, palladium)
Substitution: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further utilized in different chemical processes and applications .
Aplicaciones Científicas De Investigación
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound can act as a hydrogen donor in various chemical reactions, facilitating the transfer of hydrogen atoms to other molecules . This property is particularly useful in hydrogenation reactions and other processes requiring hydrogen transfer .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A partially hydrogenated derivative of naphthalene, used as a hydrogen-donor solvent.
1-Methyl-1-phenyl-1,2,3,4-tetrahydronaphthalene: Similar structure with a methyl group instead of a dimethyl group.
1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene: Another derivative with two methyl groups attached to the tetrahydronaphthalene core.
Uniqueness
1,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydronaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both methyl and phenyl groups enhances its stability and makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
40628-91-9 |
|---|---|
Fórmula molecular |
C18H20 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
1,4-dimethyl-4-phenyl-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C18H20/c1-14-12-13-18(2,15-8-4-3-5-9-15)17-11-7-6-10-16(14)17/h3-11,14H,12-13H2,1-2H3 |
Clave InChI |
GUWQLXGUENPKBP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(C2=CC=CC=C12)(C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


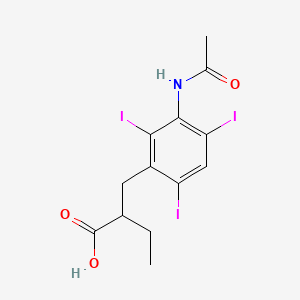
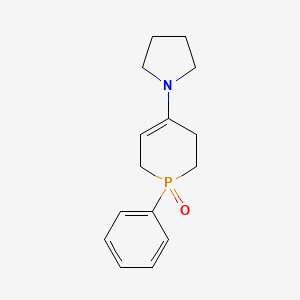
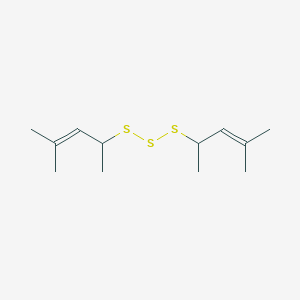
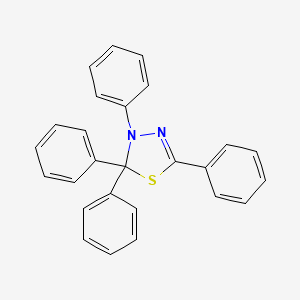
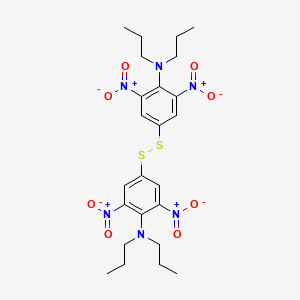
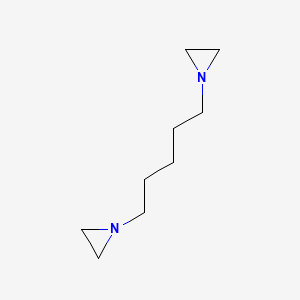

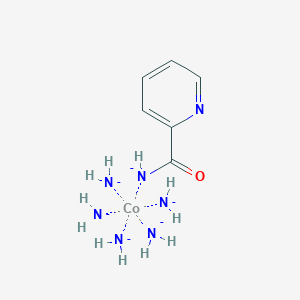

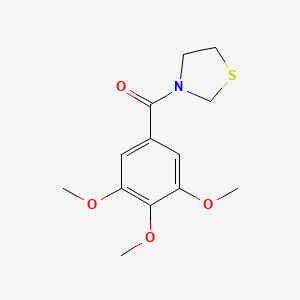
![5-Amino-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14667451.png)
